(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

Catalog No.
S8148389
CAS No.
666832-71-9
M.F
C8H12F3NO3
M. Wt
227.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butan...

CAS Number

666832-71-9

Product Name

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

IUPAC Name

(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

InChI

InChI=1S/C8H12F3NO3/c1-7(2,3)4(5(13)14)12-6(15)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1

InChI Key

FCTPLAZWXGEGKO-SCSAIBSYSA-N

SMILES

CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid is a synthetic compound with the molecular formula C8H12F3NO3C_8H_{12}F_3NO_3 and a molecular weight of approximately 227.18 g/mol. This compound is categorized as an active pharmaceutical ingredient (API) and is recognized for its antiviral therapeutic applications. It is also known under various synonyms, including Trifluoroacetyl L-tert-Leucine and 3-Methyl-N-(trifluoroacetyl)-L-Valine .

Typical of amino acids and amides. Key reactions include:

  • Amide Formation: The trifluoroacetamido group can react with alcohols or amines to form esters or secondary amides.
  • Hydrolysis: In aqueous conditions, the trifluoroacetamido group can be hydrolyzed to yield the corresponding acid and amine.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of simpler compounds.

These reactions are significant in synthetic organic chemistry and pharmaceutical development.

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid exhibits notable biological activity, particularly in antiviral applications. Its structural features contribute to its ability to inhibit viral replication processes. The presence of the trifluoroacetamido group enhances its interaction with biological targets, potentially increasing its efficacy compared to similar compounds .

The synthesis of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available amino acids or derivatives.
  • Trifluoroacetylation: The amino acid undergoes trifluoroacetylation using trifluoroacetic anhydride or a similar reagent.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired enantiomer.

This multi-step synthesis highlights the complexity involved in producing this compound for pharmaceutical use .

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of antiviral drugs.
  • Research: Used in studies related to drug design and development due to its unique structural properties.
  • Biochemical Studies: Investigated for its effects on metabolic pathways involving amino acids and their derivatives .

Interaction studies reveal that (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid can interact with various biological molecules. These interactions are crucial for understanding its mechanism of action in antiviral activity:

  • Protein Binding: The compound may exhibit specific binding affinities to viral proteins, inhibiting their function.
  • Enzyme Inhibition: It may act as an inhibitor for enzymes involved in viral replication.
  • Cellular Uptake: Studies indicate that its structure facilitates cellular uptake, enhancing its bioavailability .

Several compounds share structural similarities with (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid. Key examples include:

Compound NameStructural FeaturesUnique Attributes
L-LeucineAliphatic amino acidNaturally occurring; no fluorinated groups
N-Trifluoroacetyl-L-ValineSimilar trifluoroacetyl groupDifferent stereochemistry; less bulky
(S)-N-Trifluoroacetyl-L-TyrosineAromatic amino acidContains aromatic ring; different biological activities

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid stands out due to its unique trifluoromethyl group which enhances its pharmacological properties compared to these similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

227.07692773 g/mol

Monoisotopic Mass

227.07692773 g/mol

Heavy Atom Count

15

UNII

UGE73XPP8H

Dates

Modify: 2024-04-14

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